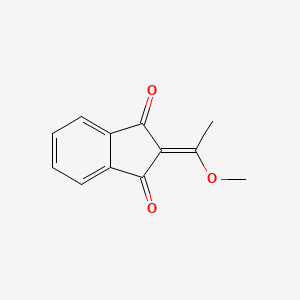
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethylamino group, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.
Cyclopentylation: The hydroxyethyl intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.
Urea Formation: Finally, the resulting compound is treated with a urea derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the urea moiety can produce an amine.
科学的研究の応用
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting or activating their function. The hydroxyethyl group may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Cyclopentyl-3-(3,4-dichlorophenyl)urea: This compound has a similar structure but with dichloro substituents instead of the dimethylamino group.
1-Cyclopentyl-3-(4-isopropylphenyl)urea: This compound features an isopropyl group instead of the dimethylamino group.
Uniqueness
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such functional groups are required.
特性
IUPAC Name |
1-cyclopentyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)14-9-7-12(8-10-14)15(20)11-17-16(21)18-13-5-3-4-6-13/h7-10,13,15,20H,3-6,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYVKSNLVMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
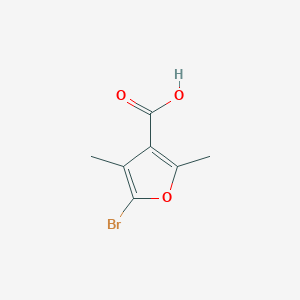
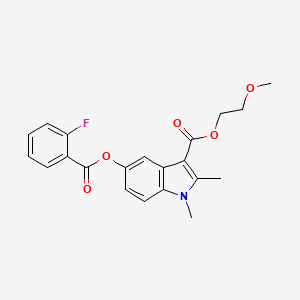
![N-benzyl-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2445709.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
![N-[4-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide](/img/structure/B2445714.png)
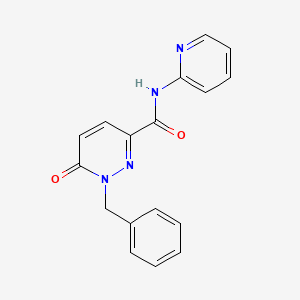
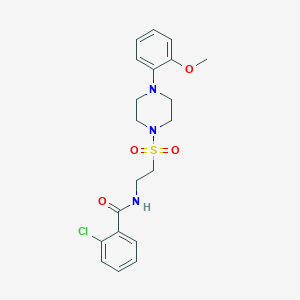
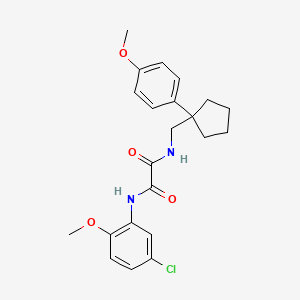
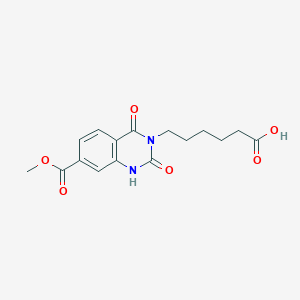
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2445722.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)
